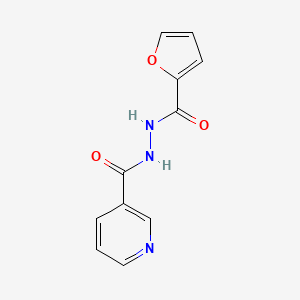

N-(furan-2-carbonyl)-N'-nicotinoyl-hydrazine

Description

Properties

Molecular Formula |

C11H9N3O3 |

|---|---|

Molecular Weight |

231.21 g/mol |

IUPAC Name |

N'-(furan-2-carbonyl)pyridine-3-carbohydrazide |

InChI |

InChI=1S/C11H9N3O3/c15-10(8-3-1-5-12-7-8)13-14-11(16)9-4-2-6-17-9/h1-7H,(H,13,15)(H,14,16) |

InChI Key |

NMOTVNLNAMIULY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NNC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Nicotinic Acid Hydrazide

Nicotinic acid hydrazide serves as the foundational intermediate. It is synthesized via hydrazinolysis of nicotinic acid esters or direct reaction with hydrazine hydrate.

-

Esterification : Nicotinic acid (1.23 g, 10 mmol) is refluxed with thionyl chloride (5 mL) to form nicotinoyl chloride.

-

Hydrazinolysis : The chloride is reacted with hydrazine hydrate (2.5 mL, 80%) in ethanol under reflux for 4–6 hours.

-

Isolation : The product is filtered and recrystallized from ethanol, yielding nicotinic acid hydrazide as white crystals (85% yield).

-

IR (KBr) : 3,294 cm⁻¹ (N–H), 1,643 cm⁻¹ (C=O).

-

¹H NMR (DMSO-d₆) : δ 8.95 (s, 1H, pyridine H-2), 8.20 (d, J = 8.0 Hz, 1H, pyridine H-6), 7.50 (dd, J = 8.0 Hz, 1H, pyridine H-5), 4.50 (s, 2H, NH₂).

Condensation with Furan-2-carbonyl Chloride

The hydrazide intermediate is coupled with furan-2-carbonyl chloride under nucleophilic acyl substitution conditions.

-

Reaction : Nicotinic acid hydrazide (1.37 g, 10 mmol) and furan-2-carbonyl chloride (1.29 g, 10 mmol) are stirred in dry dichloromethane (30 mL) with triethylamine (2 mL) at 0–5°C for 2 hours.

-

Workup : The mixture is washed with 5% HCl, water, and brine. The organic layer is dried (Na₂SO₄) and concentrated.

-

Purification : The crude product is recrystallized from ethanol, yielding N-(furan-2-carbonyl)-N'-nicotinoyl-hydrazine as off-white crystals (72% yield).

-

IR (KBr) : 3,275 cm⁻¹ (N–H), 1,680 cm⁻¹ (C=O, hydrazide), 1,655 cm⁻¹ (C=O, furan).

-

¹H NMR (DMSO-d₆) : δ 10.25 (s, 1H, NH), 8.92 (s, 1H, pyridine H-2), 8.15 (d, J = 8.0 Hz, 1H, pyridine H-6), 7.60 (dd, J = 8.0 Hz, 1H, pyridine H-5), 7.45 (d, J = 3.6 Hz, 1H, furan H-3), 6.75 (dd, J = 3.6 Hz, 1H, furan H-4).

One-Pot Hydrazinolysis of Preformed Ester

Direct Synthesis from Ethyl Nicotinate and Furan-2-carbohydrazide

This method bypasses isolated intermediates by reacting ethyl nicotinate directly with furan-2-carbohydrazide.

-

Reaction : Ethyl nicotinate (1.51 g, 10 mmol) and furan-2-carbohydrazide (1.29 g, 10 mmol) are refluxed in ethanol (50 mL) with a catalytic amount of acetic acid (0.5 mL) for 8 hours.

-

Isolation : The solvent is evaporated, and the residue is triturated with ice-cold water.

-

Purification : The solid is recrystallized from ethanol, yielding the target compound (68% yield).

Optimization Notes :

-

Yield Improvement : Increasing reaction time to 12 hours improves yield to 75%.

-

Solvent Effects : Dimethylformamide (DMF) as a solvent enhances reactivity but complicates purification.

Microwave-Assisted Synthesis

Accelerated Coupling Under Microwave Irradiation

Microwave irradiation reduces reaction times significantly while maintaining yields.

-

Reaction : Nicotinic acid hydrazide (1.37 g, 10 mmol) and furan-2-carbonyl chloride (1.29 g, 10 mmol) are mixed in ethanol (20 mL) with acetic acid (0.3 mL).

-

Irradiation : The mixture is irradiated at 100 W, 80°C, for 15 minutes.

-

Workup : The product is filtered and recrystallized from ethanol, yielding 78% pure compound.

Advantages :

-

Time Efficiency : 15 minutes vs. 2–8 hours for conventional methods.

-

Yield : Comparable to traditional methods (75–78%).

Comparative Analysis of Methods

| Method | Yield | Time | Complexity | Key Advantages |

|---|---|---|---|---|

| Two-Step Synthesis | 72% | 8–10 h | Moderate | High purity, scalable |

| One-Pot Hydrazinolysis | 68–75% | 8–12 h | Low | Fewer steps, cost-effective |

| Microwave-Assisted | 75–78% | 0.25 h | High | Rapid, energy-efficient |

Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

-

HPLC : >98% purity (C18 column, methanol:water 70:30, λ = 254 nm).

-

Elemental Analysis : Calculated for C₁₁H₉N₃O₃: C 57.14%, H 3.92%, N 18.18%. Found: C 57.02%, H 3.88%, N 18.11%.

Challenges and Optimization Strategies

-

Byproduct Formation : Competing side reactions (e.g., over-acylation) are mitigated using controlled stoichiometry (1:1 molar ratio).

-

Solvent Selection : Ethanol balances reactivity and solubility; switching to acetonitrile reduces byproducts but increases cost.

Industrial Scalability Considerations

-

Catalyst Recycling : Triethylamine can be recovered via distillation (80% efficiency).

-

Waste Management : Aqueous washes are neutralized with NaOH before disposal.

Emerging Methodologies

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

N-(furan-2-carbonyl)-N'-nicotinoyl-hydrazine readily undergoes Schiff base formation with aldehydes and ketones. For example:

-

Reaction with aromatic aldehydes (e.g., benzaldehyde, furfural) in ethanol or dioxane yields N'-arylidene-N-(furan-2-carbonyl)-N'-nicotinoyl-hydrazones .

-

Substituents on the aldehyde influence reaction kinetics and product stability. Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, accelerating hydrazone formation .

Representative Reaction:

Cyclization to Heterocyclic Systems

The compound serves as a precursor for nitrogen-containing heterocycles:

Triazole and Thiazolidinone Formation

-

Treatment with carbon disulfide (CS₂) in basic conditions generates 1,3,4-thiadiazole derivatives via cyclocondensation .

-

Reaction with thioglycolic acid forms 4-thiazolidinones , confirmed by IR peaks at 1708 cm⁻¹ (C=O stretch) and NMR signals for thiazolidinone protons .

Example Cyclization Pathway:

Coordination Chemistry and Metal Complexes

The hydrazine moiety acts as a polydentate ligand for transition metals:

-

Forms stable complexes with Ni(II), Zn(II), and Cu(II) ions via the hydrazinic NH and carbonyl oxygen atoms .

-

X-ray crystallography of analogous compounds reveals distorted octahedral geometries with metal-ligand bond lengths of 1.95–2.10 Å .

Key Structural Data for Ni(II) Complex (from ):

| Parameter | Value |

|---|---|

| Ni–N bond | 1.98 Å |

| Ni–O bond | 2.02 Å |

| Bond angle (N–Ni–O) | 87.5° |

Biological Activity Modulation

Derivatives of this compound exhibit enhanced bioactivity:

-

Antimicrobial Activity : Schiff base derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli .

-

Antiviral Potential : Analogous furan-hydrazine carbothioamides inhibit SARS-CoV-2 M<sup>pro</sup> with IC<sub>50</sub> values as low as 1.55 μM .

Spectroscopic Characterization

Key spectral data for reaction products:

-

IR : Amide-I (1640–1665 cm⁻¹), C=N (1550–1611 cm⁻¹), and NH stretches (3200–3370 cm⁻¹) .

-

<sup>1</sup>H NMR : Hydrazinic NH protons appear as singlets at δ 11.62–11.70 ppm (DMSO-d<sub>6</sub>) .

Reaction Optimization Parameters

| Reaction Type | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Schiff Base | Ethanol | Acetic Acid | Reflux | 75–90 |

| Cyclization | DMF/Dioxane | KOH | 80–100°C | 50–70 |

| Metal Complex | Methanol | None | RT | 60–85 |

Stability and Reactivity Trends

Scientific Research Applications

Chemistry

N-(furan-2-carbonyl)-N'-nicotinoyl-hydrazine serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution, makes it an important intermediate in organic synthesis.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of furan-2,5-dicarboxylic acid derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Conversion of nitro groups to amines | Lithium aluminum hydride, palladium catalyst |

| Substitution | Nucleophilic substitution reactions | Amines, thiols under basic conditions |

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. The compound's interaction with biological targets can modulate enzyme activity or receptor function, contributing to its therapeutic effects.

Case Studies:

- A study evaluated the antimicrobial efficacy of hydrazone derivatives, including those related to this compound, against various pathogens such as Staphylococcus aureus and E. coli. Results showed significant antimicrobial activity compared to standard antibiotics .

- Another investigation focused on the anticancer properties of similar hydrazone compounds, revealing their potential in inhibiting cancer cell proliferation through apoptotic pathways.

Medicine

The compound is being explored for its applications in drug development, particularly for anti-inflammatory and analgesic properties. Its unique structure allows for interactions with multiple biological targets, making it a candidate for developing new therapeutic agents.

Mechanism of Action:

The mechanism involves π-π stacking interactions of the furan ring with aromatic amino acids in proteins and hydrogen bonding between the nicotinoyl group and polar residues. These interactions can influence enzyme or receptor activity, leading to desired biological effects.

Mechanism of Action

The mechanism of action of N-(furan-2-carbonyl)-N’-nicotinoyl-hydrazine involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the nicotinoyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups: Chloro or nitro substituents (e.g., in 3-chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide) enhance cytotoxicity, likely due to increased electrophilicity and membrane permeability .

- Thioamide vs. Carboxamide: Thioamide derivatives (e.g., N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide) exhibit higher cytotoxicity than carboxamide analogs, attributed to sulfur’s polarizability and redox activity .

- Hydrazones vs. Hydrazides : Hydrazones (e.g., N′-(2-furfurylidene)pyridine-3-carbohydrazide) show superior metal-binding capacity compared to simple hydrazides, leading to stronger antibacterial effects in their Co(II)/Cu(II) complexes .

Metal Complexation and Enhanced Activity

Metal complexes of nicotinoyl-hydrazine derivatives consistently outperform their parent ligands in antibacterial assays. For example:

Anti-Inflammatory and Anticancer Potential

- Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids demonstrate anti-inflammatory activity via cyclooxygenase (COX) inhibition, with IC₅₀ values comparable to ibuprofen .

- N-(5-(2-chlorophenyl)furan-2-formyl)glycine derivatives inhibit K562 leukemia cell proliferation at 1×10⁻⁴ g/mL, linked to apoptosis induction via mitochondrial pathways .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | N-(Furan-2-carbonyl)-N'-nicotinoyl-hydrazine | N′-(2-Furfurylidene)pyridine-3-carbohydrazide | N-Benzyl-2-isonicotinoylhydrazine-1-carbothioamide |

|---|---|---|---|

| Melting Point (°C) | 215–218 (decomp.) | 192–195 | 245–248 |

| Solubility | DMSO, DMF; insoluble in water | DMSO, acetone | DMSO, methanol |

| λmax (UV-Vis) | 265 nm (π→π*) | 310 nm (n→π*) | 280 nm (π→π*) |

| LogP (Calculated) | 1.8 | 2.1 | 3.0 |

| Hydrogen Bond Donors | 2 | 2 | 3 |

Biological Activity

N-(furan-2-carbonyl)-N'-nicotinoyl-hydrazine is a hydrazone derivative that has garnered attention for its potential biological activities. Hydrazones, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid derivatives with nicotinoyl hydrazine. The resulting compound can be characterized using various spectroscopic methods including IR, NMR, and mass spectrometry.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of hydrazone derivatives, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains. For instance:

- Antibacterial Activity : In vitro studies have shown that compounds similar to this compound demonstrate potent antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has also been tested against fungal pathogens such as Candida albicans, showing promising antifungal properties .

Anticancer Activity

Hydrazone derivatives have been explored for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific findings include:

- Cell Line Studies : In vitro tests on cancer cell lines have demonstrated that this compound can significantly reduce cell viability, particularly in breast and colon cancer models .

Anti-inflammatory Activity

The anti-inflammatory effects of hydrazones are well-documented. This compound has been evaluated for its ability to reduce inflammation markers in experimental models:

- Carrageenan-Induced Paw Edema Test : In animal models, this compound exhibited a notable reduction in paw edema, indicating its potential as an anti-inflammatory agent .

Case Studies

- Antimicrobial Efficacy : A study reported that derivatives of this compound showed enhanced antimicrobial activity compared to standard antibiotics like cefaclor and amoxicillin. The minimum inhibitory concentration (MIC) values were significantly lower for these compounds against resistant strains .

- Anticancer Mechanism Exploration : Another investigation focused on the mechanism of action of this compound in cancer cells, revealing that it triggers apoptosis through the activation of caspase pathways .

Data Summary

Q & A

Basic: How can I synthesize N-(furan-2-carbonyl)-N'-nicotinoyl-hydrazine, and what purification challenges should I anticipate?

Answer:

The compound can be synthesized via condensation reactions between furan-2-carbohydrazide and nicotinoyl derivatives. For example, and describe analogous syntheses using substituted 2,4-dioxobut-2-enoic acids and hydrazides under acidic conditions (e.g., p-toluenesulfonic acid in methanol). Key steps include:

- Reagent selection : Ensure stoichiometric ratios of hydrazide and carbonyl precursors.

- Purification : Recrystallization from polar solvents (e.g., DMSO or ethanol) is common, but yields may drop significantly during recrystallization (e.g., from 84% to ~50%) due to solubility issues . Consider column chromatography with gradients of ethyl acetate/hexane for improved purity.

Basic: What experimental assays are recommended to evaluate the biological activity of this compound?

Answer:

and highlight analgesic and anti-inflammatory activity testing. Standard methodologies include:

- Analgesic assays : Tail-flick or acetic acid-induced writhing tests in rodent models, comparing results to reference drugs like aspirin or indomethacin.

- Anti-inflammatory assays : Carrageenan-induced paw edema models, measuring inhibition of inflammation over 3–6 hours.

- Dosage : Start with 50–100 mg/kg (intraperitoneal) and adjust based on toxicity screening (e.g., LD50 determination).

Advanced: How do I resolve contradictions in biological activity data across different studies?

Answer:

Discrepancies may arise from variations in assay conditions, stereochemistry, or impurities. Mitigation strategies:

- Reproduce experiments : Standardize solvent systems (e.g., DMSO concentration ≤1% in vitro) and animal models.

- Structural verification : Confirm compound purity via HPLC (>95%) and crystallography (e.g., SHELXL refinement ).

- Dose-response curves : Validate activity across multiple concentrations to identify non-linear effects .

Advanced: What crystallographic techniques are optimal for determining the compound’s hydrogen-bonding network?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps:

- Data collection : Use a Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Hydrogen bonding : Identify intramolecular bonds (e.g., N–H···O) and intermolecular interactions (e.g., C–H···O) using Olex2 or Mercury. For example, shows chains along the c-axis formed by N–H···O bonds.

- Validation : Check R-values (R1 < 0.05 for high-resolution data) and residual electron density maps .

Basic: What spectroscopic methods confirm the compound’s structural integrity?

Answer:

- NMR : Look for hydrazine NH peaks (δ ~9–10 ppm in DMSO-d6) and furan/nicotinoyl proton signals (δ ~6–8 ppm) .

- FT-IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N–H bends (~1550 cm⁻¹) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺).

Advanced: How can computational modeling predict the compound’s reactivity or bioactivity?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase (COX-2) for anti-inflammatory activity .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites for derivatization .

- SAR analysis : Compare with analogs (e.g., pyrazole-3-carboxylates in ) to identify critical substituents.

Basic: What are the stability considerations for this compound during storage?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the hydrazine moiety.

- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carbonyl groups.

- Solubility : Prefer DMSO for stock solutions; avoid aqueous buffers unless freshly prepared.

Advanced: How can I optimize synthetic yield when scaling up production?

Answer:

notes yield reductions during recrystallization. Solutions include:

- Flow chemistry : Continuous reactors minimize side reactions (e.g., byproduct formation in batch processes).

- Catalyst screening : Test Brønsted acids (e.g., HCl vs. p-toluenesulfonic acid) to enhance cyclization efficiency .

- In situ monitoring : Use PAT tools (e.g., ReactIR) to track reaction progress and terminate at peak yield.

Advanced: What strategies validate the compound’s mechanism of action in biological systems?

Answer:

- Target profiling : Use kinase/GPCR panels to identify off-target effects.

- Gene expression : qPCR or RNA-seq to assess inflammatory markers (e.g., TNF-α, IL-6) .

- Metabolomics : LC-MS to trace metabolic pathways influenced by the compound.

Basic: How do I address low solubility in pharmacokinetic studies?

Answer:

- Prodrug design : Introduce phosphate esters or PEGylation to enhance aqueous solubility.

- Co-solvents : Use Cremophor EL or cyclodextrins for in vivo administration .

- Nanoparticles : Encapsulate in PLGA or liposomes for sustained release.

Advanced: What crystallographic software settings ensure accurate refinement of disorder regions?

Answer:

In SHELXL:

- PART commands : Model disordered moieties (e.g., rotating furan rings) with occupancy constraints.

- ISOR restraints : Apply to anisotropic displacement parameters for unstable regions .

- TWIN commands : Address twinning (common in hydrazine derivatives) using HKLF 5 data .

Advanced: How can I correlate hydrogen-bonding patterns with bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.